
Phosphine, (2-ethenylphenyl)diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine, (2-ethenylphenyl)diphenyl- is an organophosphorus compound with the molecular formula C20H17P. It is also known as diphenylphosphinostyrene. This compound is characterized by the presence of a phosphine group attached to a 2-ethenylphenyl group and two phenyl groups. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphine, (2-ethenylphenyl)diphenyl- can be synthesized through several methods:
From Halogenophosphines and Organometallic Reagents: This method involves the reaction of halogenophosphines with organometallic reagents to form the desired phosphine compound.
From Metallated Phosphines: Metallated phosphines can be used as intermediates to synthesize phosphine compounds through various coupling reactions.
Addition of Phosphine-Hydrogen to Unsaturated Compounds: This method involves the addition of phosphine-hydrogen to unsaturated compounds, such as alkenes, to form the desired phosphine compound.
Reduction of Phosphine Oxides: Phosphine oxides can be reduced to form phosphine compounds using reducing agents such as lithium aluminum hydride.
Industrial Production Methods
Industrial production of phosphine, (2-ethenylphenyl)diphenyl- typically involves large-scale synthesis using the methods mentioned above. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine, (2-ethenylphenyl)diphenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Substitution: Phosphine compounds can undergo substitution reactions with various electrophiles to form new phosphine derivatives.
Radical Reactions: Phosphine-centered radical species can be generated through photoredox catalysis and electrochemical oxidations, leading to various radical reactions.
Common Reagents and Conditions
Oxidation: Oxygen, hydrogen peroxide
Reduction: Lithium aluminum hydride
Substitution: Electrophiles such as alkyl halides
Radical Reactions: Photoredox catalysts, electrochemical conditions
Major Products
Oxidation: Phosphine oxides
Reduction: Phosphines
Substitution: Phosphine derivatives
Radical Reactions: Various radical products depending on the reaction conditions
Applications De Recherche Scientifique
Phosphine, (2-ethenylphenyl)diphenyl- has numerous applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phosphine, (2-ethenylphenyl)diphenyl- involves its ability to act as a ligand and form complexes with transition metals. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The phosphine group can also undergo oxidation and reduction reactions, contributing to its versatility in chemical synthesis .
Comparaison Avec Des Composés Similaires
Phosphine, (2-ethenylphenyl)diphenyl- can be compared with other similar compounds such as:
Diphenyl(2-methoxyphenyl)phosphine: This compound has a methoxy group instead of an ethenyl group, which affects its reactivity and applications.
Dimethylphenylphosphine: This compound has two methyl groups instead of phenyl groups, leading to different chemical properties and uses.
Uniqueness
Phosphine, (2-ethenylphenyl)diphenyl- is unique due to its ethenyl group, which provides additional reactivity and versatility in chemical reactions. This makes it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
17165-18-3 |
|---|---|
Formule moléculaire |
C20H17P |
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
(2-ethenylphenyl)-diphenylphosphane |
InChI |
InChI=1S/C20H17P/c1-2-17-11-9-10-16-20(17)21(18-12-5-3-6-13-18)19-14-7-4-8-15-19/h2-16H,1H2 |
Clé InChI |
UOYOTHRZSRWQNP-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


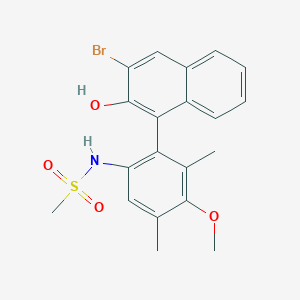
![1-[4-(5-Chloro-2-methylphenyl)phenyl]ethan-1-amine](/img/structure/B15090325.png)
![(3S)-3-Amino-1-[(tert-butyl)carbonyl]pyrrolidine hydrochloride](/img/structure/B15090327.png)
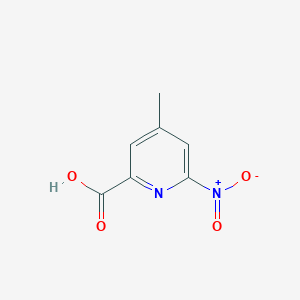

![N-[3-(3-bromophenyl)propyl]cyclopropanamine](/img/structure/B15090351.png)

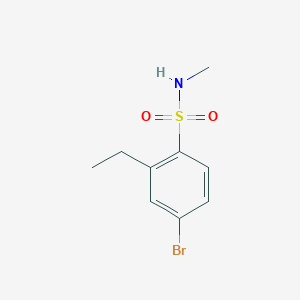
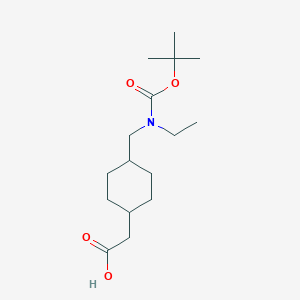
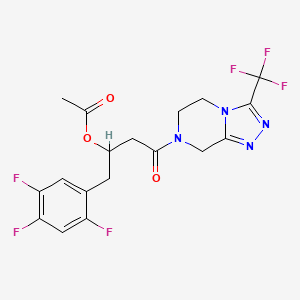

![3-[3-(Trifluoromethyl)phenoxy]propanal](/img/structure/B15090397.png)


